2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE
Description
This compound belongs to a class of hybrid heterocyclic molecules incorporating both benzimidazole and thiazole moieties. The structure features a benzimidazole core linked via a sulfanyl group to a butanamide chain terminating in a 4-phenylthiazole group. Characterization methods for similar compounds include spectroscopic techniques (NMR, IR) and X-ray crystallography, often facilitated by software like SHELX and WinGX for structural refinement .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-2-17(27-20-21-14-10-6-7-11-15(14)22-20)18(25)24-19-23-16(12-26-19)13-8-4-3-5-9-13/h3-12,17H,2H2,1H3,(H,21,22)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKQQMZGRPBCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)butanamide and related derivatives:
Key Observations:
Structural Diversity :
- The target compound’s benzimidazole-thiazole hybrid structure distinguishes it from adamantane-carboxamide derivatives (e.g., ) and simpler benzamides (e.g., ). Its sulfanyl linker may enhance conformational flexibility compared to rigid adamantane-based analogs.
- Thiazole-oxadiazole hybrids (e.g., ) share the thiazole moiety but lack benzimidazole, suggesting divergent pharmacological profiles.
Physicochemical Properties :
- The molar mass of the target compound (~423.51 g/mol) is higher than adamantane-carboxamide derivatives (~338.47 g/mol) due to the benzimidazole and extended butanamide chain.
- Hybrids with oxadiazole groups exhibit comparable molar masses (~300–400 g/mol), indicating similar bioavailability challenges .
Biological Relevance: While cytotoxic activity is reported for thiazole-oxadiazole hybrids , the target compound’s activity remains uncharacterized in the provided evidence. The N,O-bidentate directing group in simpler benzamides (e.g., ) highlights the role of functional groups in modulating reactivity, a feature absent in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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